molecular formula C20H19N3O5 B2792323 Benzyl-7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline-4,4'-imidazolidine]-1-carboxylate CAS No. 940935-51-3

Benzyl-7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline-4,4'-imidazolidine]-1-carboxylate

Cat. No. B2792323
CAS RN: 940935-51-3
M. Wt: 381.388
InChI Key: LOYXLECEVZTADB-UHFFFAOYSA-N
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Description

Compounds with similar structures often have interesting properties. For example, a compound named (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine was synthesized and found to have moderate antioxidant activity .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of a pyrazolo-pyridine analogue involved a Claisen–Schmidt reaction followed by intermolecular cyclization under reflux condition .


Molecular Structure Analysis

The structure of a compound can be confirmed by spectroscopic analysis including UV, FT-IR, HRMS, 1D NMR (1H-NMR, 13C-NMR, 1D-TOCSY), and 2D NMR (COSY, HSQC, HMBC) .


Chemical Reactions Analysis

The chemical reactions of similar compounds can be quite complex. For example, 4-Benzyloxy-3-methoxybenzaldehyde reacts with benzohydrazide to yield a specific product .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various methods. For example, the melting point of 4-Benzyloxy-3-methoxybenzaldehyde is 62-64 °C .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

The future directions in the study of such compounds could involve exploring their potential applications in various fields, such as medicine, due to their interesting properties .

properties

IUPAC Name

benzyl 7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline-4,4'-imidazolidine]-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-27-14-7-8-15-16(11-14)23(10-9-20(15)17(24)21-18(25)22-20)19(26)28-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYXLECEVZTADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(CCN2C(=O)OCC4=CC=CC=C4)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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